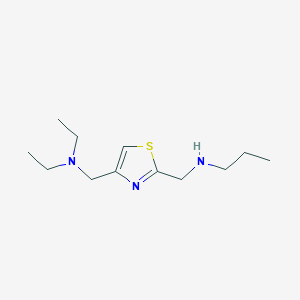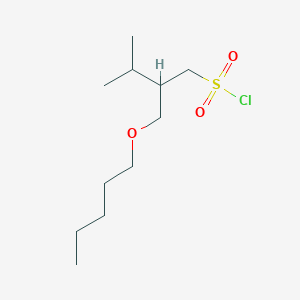
3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride: is an organic compound with the molecular formula C11H23ClO3S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-2-((pentyloxy)methyl)butanol with a sulfonyl chloride reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced during the reaction. The reaction is typically performed at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acids or Sulfonate Salts: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules. It is also employed in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chlorine atom is displaced, leading to the formation of a new sulfonyl derivative. This reactivity is exploited in various chemical reactions to modify molecules and introduce sulfonyl groups.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride: A similar compound with a tert-pentyloxy group instead of a pentyloxy group.
1-Butanesulfonyl chloride, 3-methyl-2-[(pentyloxy)methyl]-: Another similar compound with a slightly different structure.
Uniqueness: 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the pentyloxy group influences its solubility and reactivity compared to other sulfonyl chloride derivatives. This makes it a valuable reagent in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C11H23ClO3S |
|---|---|
Molekulargewicht |
270.82 g/mol |
IUPAC-Name |
3-methyl-2-(pentoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-4-5-6-7-15-8-11(10(2)3)9-16(12,13)14/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
ISFDCJDYZQSTSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC(CS(=O)(=O)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



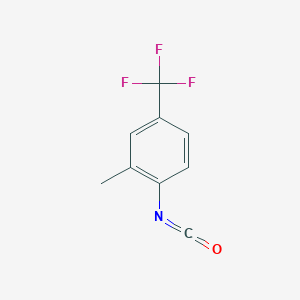
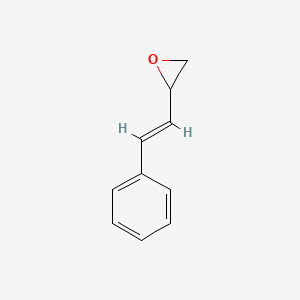
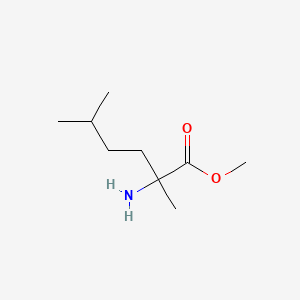
![(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
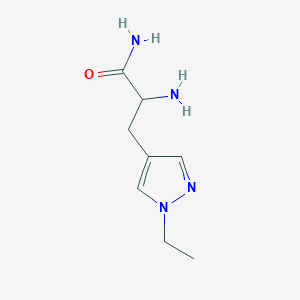
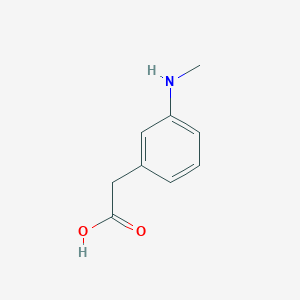
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
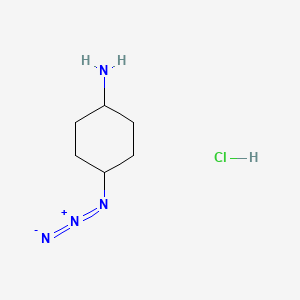
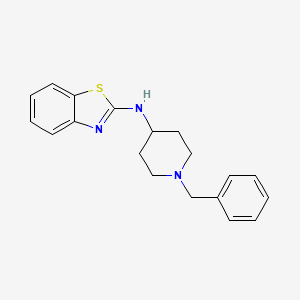
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
